![molecular formula C16H18N2 B539824 PhiKan 083 CAS No. 880813-36-5](/img/structure/B539824.png)
PhiKan 083
概要
説明
The compound “1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine” is a derivative of carbazole, which is an aromatic heterocyclic organic compound . The compound has a CAS Number: 1942923-53-6 and a Molecular Weight of 252.36 .
Synthesis Analysis
The synthesis of carbazole derivatives has been described in various studies. For instance, one study describes the synthesis of a carbazole derivative by reacting 3-amino-9-ethylcarbazole with di-tert-butyldicarbonate (Boc anhydride) in good yield .Molecular Structure Analysis
The molecular structure of carbazole derivatives has been studied using various spectroscopic techniques such as FTIR and NMR . The theoretical study of these compounds is often carried out using DFT/B3LYP/6-311++G(d,p) method .Chemical Reactions Analysis
Carbazole derivatives have been involved in various chemical reactions. For example, 9-Ethyl-9H-carbazol-3-carbaldehyde has been reported to react with 4-arylthiosemicarbazides .Physical And Chemical Properties Analysis
The physical and chemical properties of carbazole derivatives can be determined using various techniques. For instance, the compound “1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine” has a molecular weight of 315.4 g/mol and a topological polar surface area of 29.8 Ų .科学的研究の応用
抗がん剤開発
PhiKan 083は、特にY220C変異体p53安定化剤を標的とする潜在的な抗がん剤として研究されています。 この変異部位は薬剤標的とみなされており、this compoundは適切な親和性で結合するため、がん治療における治療の可能性を示唆しています .
p53の誤った折り畳み問題
研究は、p53の誤った折り畳みに関連する問題に対処するために、this compoundのp53に対する安定化効果に焦点を当てています。 PhiKan-083関連アナログとそのp53安定性における役割を調べることで、科学者たちはがんの進行に関する理解を深め、新しい抗がん治療の開発を加速することを目指しています .
がん研究のための変異体安定化剤
this compoundは、p53-Y220Cとして知られるp53の一般的な変異体形態に結合することが判明しています。 p53-Y220Cにおける変異体の適切な親和性により、これは変異体の表面空洞に結合することによってこの変異体を安定化させます。 これは、特に生物活性を測定するための細胞アッセイを通じて、さらなる研究の対象となります .
治療の可能性スクリーニング
選択された化合物の分子間ドッキングは、スクリーニングされたPhiKan-083関連アナログの治療の可能性を判断するために評価されています。 これには、これらの化合物の薬物らしさを計算して、さらなる研究のための有望な候補を特定することが含まれます .
併用療法の探索
this compoundとそのアナログなど、p53凝集を標的とする薬物分子は、他の抗がん化合物と組み合わせて使用できる可能性が期待されています。 このアプローチは、p53凝集の問題をより効果的に解決することを目指しています .
作用機序
PhiKan 083, also known as PhiKan-083 Hydrochloride or 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine, is a carbazole derivative with significant implications in cancer research .
Target of Action
The primary target of this compound is the Y220C mutant of the p53 protein . This mutation creates a surface cavity in the p53 protein, destabilizing it . The p53 protein plays a crucial role in preventing cancer formation, thus making it a significant target for cancer research .
Mode of Action
This compound binds to the surface cavity of the Y220C p53 mutant, stabilizing it . The binding affinity (Kd) of this compound for p53 Y220C is 167 μM . This stabilization slows down the thermal denaturation rate of the p53 protein .
Biochemical Pathways
The stabilization of the p53 protein by this compound affects the p53 pathway, a critical pathway in cancer development and progression . The p53 protein acts as a tumor suppressor, and its proper functioning is crucial for preventing cancer . By stabilizing the p53 protein, this compound helps restore the normal function of the p53 pathway .
Result of Action
The stabilization of the p53 protein by this compound has several effects at the molecular and cellular levels. For instance, in Ln229 cells, this compound reduces cell viability by approximately 70 ± 5% when used at a concentration of 125 μM for 48 hours . Furthermore, when used in combination with NSC 123127 (1 μM), this compound enhances the pro-apoptotic activity in all variants of Ln229 cells .
Safety and Hazards
将来の方向性
Carbazole derivatives have shown potential in various fields due to their unique properties. For instance, they have been studied for their potential applications in the fields of fluorescent materials . Furthermore, the search for natural and/or synthetic compounds that strengthen cholinergic function or have anti-cholinestrease activity has recently gained importance .
特性
IUPAC Name |
1-(9-ethylcarbazol-3-yl)-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-3-18-15-7-5-4-6-13(15)14-10-12(11-17-2)8-9-16(14)18/h4-10,17H,3,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPNOEAFWYTTEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNC)C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
880813-36-5 | |
Record name | 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of PK083 relate to its activity on MCF-7 breast cancer cells compared to its analogs?
A1: Research indicates that slight modifications to the structure of PK083 can significantly impact its genotoxic and epigenetic properties. While PK083 itself acts as a "damage-corrective" compound in wild-type p53 MCF-7 breast adenocarcinoma cells, its analogs PK9320 (1-(9-ethyl-7-(furan-2-yl)-9H-carbazol-3-yl)-N-methylmethanamine) and PK9323 (1-(9-ethyl-7-(thiazol-4-yl)-9H-carbazol-3-yl)-N-methylmethanamine) exhibit potential as "anticancer compounds" and "anticancer epi-compounds" respectively. [] These findings highlight the importance of structure-activity relationships in this class of compounds and their potential for different therapeutic applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。